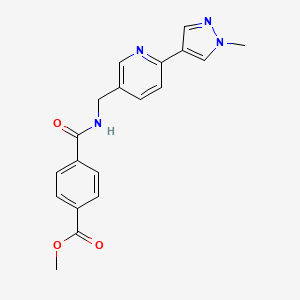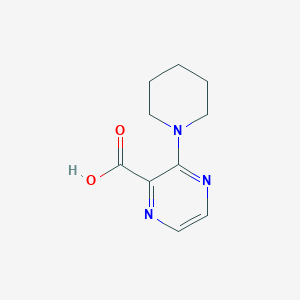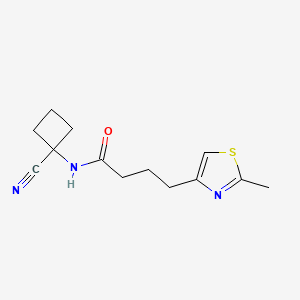
methyl 4-(((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “methyl 4-(((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamoyl)benzoate” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms . Pyrazole rings are found in various biologically active compounds and are a focus of many synthetic organic chemistry studies .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole ring, in particular, is a heterocyclic ring, meaning it contains atoms of at least two different elements. In this case, those elements are carbon and nitrogen .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The pyrazole ring is known to participate in various chemical reactions, including substitutions and additions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence and position of functional groups, the overall shape and size of the molecule, and the types of atoms it contains .
Applications De Recherche Scientifique
Synthesis of Novel Compounds
Researchers have developed novel series of compounds starting from derivatives similar to "methyl 4-(((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamoyl)benzoate," showcasing the chemical's versatility as a precursor for the synthesis of complex molecules. For instance, compounds with antibacterial activity were synthesized, highlighting the potential of these molecules in pharmaceutical applications and drug development (El-Haggar et al., 2015).
Molecular Structures and Supramolecular Assemblies
The compound has been utilized in studies focusing on the creation of supramolecular structures, revealing insights into the formation of molecular assemblies through hydrogen bonding and other non-covalent interactions. This research underscores the importance of such compounds in understanding molecular recognition processes, which are fundamental in the development of nanotechnology and materials science (Fang et al., 2020).
Antimicrobial Activity
Compounds synthesized from "this compound" derivatives have been evaluated for their antimicrobial properties, indicating the potential application of these compounds in combating microbial infections and in the development of new antimicrobial agents (El‐Emary et al., 2002).
Synthesis of Heterocyclic Systems
This compound also serves as a building block for the synthesis of a wide array of heterocyclic systems. These systems are crucial in pharmaceutical research as they form the backbone of many drugs and have various biological activities. The ability to synthesize diverse heterocyclic systems from a single precursor highlights the compound's utility in drug discovery and development processes (Toplak et al., 1999).
Development of Ligands for Metal Ions
Research has also focused on synthesizing functionalized ligands based on pyridine derivatives, showcasing the potential of these compounds in creating complex metal ion systems. These ligands can be used in catalysis, material science, and as probes in chemical biology, indicating the broad applicability of "this compound" derivatives in chemistry (Vermonden et al., 2003).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Mode of Action
It is known that the compound interacts with its targets, leading to changes in the cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of methyl 4-(((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamoyl)benzoate . These factors could include pH, temperature, and the presence of other compounds or substances.
Propriétés
IUPAC Name |
methyl 4-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-23-12-16(11-22-23)17-8-3-13(9-20-17)10-21-18(24)14-4-6-15(7-5-14)19(25)26-2/h3-9,11-12H,10H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGRPUOTVWQTNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide](/img/structure/B2686452.png)

![N-(4-methoxybenzyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide](/img/structure/B2686456.png)
![(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2686458.png)

![(2E)-2-[3,5-dibromo-4-(prop-2-en-1-yloxy)benzylidene]hydrazinecarboximidamide](/img/structure/B2686460.png)

![({2-Hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}carbamoyl)methyl acetate](/img/structure/B2686464.png)
![N-(3-chloro-4-methylphenyl)-2-[(1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy]acetamide](/img/structure/B2686466.png)
![tert-butyl 2-[(Z)-N'-hydroxycarbamimidoyl]azetidine-1-carboxylate](/img/structure/B2686468.png)
![(2E)-3-[(5-chloro-2-methylphenyl)amino]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2686469.png)
![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}ethanediamide](/img/structure/B2686470.png)

![5-Ethyl-2-{[1-({imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2686475.png)
